An In-depth Technical Guide to the Chemical Properties of 6-methyl-1,3-benzoxazol-2(3H)-one
An In-depth Technical Guide to the Chemical Properties of 6-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 6-methyl-1,3-benzoxazol-2(3H)-one. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, materials science, and organic chemistry.
Core Chemical and Physical Properties
6-methyl-1,3-benzoxazol-2(3H)-one, a derivative of the benzoxazolone scaffold, is a heterocyclic compound of significant interest due to the diverse biological activities exhibited by this class of molecules. Its fundamental properties are summarized below.
Data Presentation: Quantitative Properties
| Property | Value | Source / Method |
| IUPAC Name | 6-methyl-3H-1,3-benzoxazol-2-one | Lexichem TK 2.7.0[1] |
| CAS Number | 22876-16-0 | ChemIDplus[1] |
| Molecular Formula | C₈H₇NO₂ | PubChem[1] |
| Molecular Weight | 149.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 149.047678466 Da | PubChem[1] |
| Melting Point | Data not available. (Parent compound 2(3H)-Benzoxazolone: 141-142 °C) | [2] |
| Boiling Point | Data not available. (Parent compound 2(3H)-Benzoxazolone: 335 °C @ 760 mmHg) | [2] |
| XLogP3 | 1.5 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 38.3 Ų | Cactvs (Computed)[1] |
Spectroscopic Profile
Detailed experimental spectra for 6-methyl-1,3-benzoxazol-2(3H)-one are not widely published. However, based on the known spectral properties of the benzoxazolone core and related substituted analogs, the following characteristics can be predicted.
Proton Nuclear Magnetic Resonance (¹H NMR)
In a solvent like DMSO-d₆, the spectrum is expected to show:
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A singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm.
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Three signals in the aromatic region (δ 6.8-7.2 ppm). A singlet for the proton at C-7, a doublet for the proton at C-5, and a doublet for the proton at C-4.
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A broad singlet for the N-H proton at δ 10-12 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals:
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Methyl Carbon (CH₃): A signal around δ 20-22 ppm.
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Aromatic Carbons (C-H): Three signals in the δ 108-125 ppm range.
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Quaternary Aromatic Carbons (C-C): Three signals, including the carbon bearing the methyl group, in the δ 130-145 ppm range.
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Carbonyl Carbon (C=O): A characteristic downfield signal around δ 154-156 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to its key functional groups:
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N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
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Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.
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Amide C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹.[4]
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C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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C-O and C-N Stretches: Bands in the fingerprint region, typically between 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is predicted to show:
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Molecular Ion (M⁺): A prominent peak at m/z = 149.
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Key Fragment: A significant fragment at m/z = 121, corresponding to the loss of carbon monoxide ([M-CO]⁺), a characteristic fragmentation pathway for benzoxazolones.[5]
Experimental Protocols
Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one
A common and effective method for synthesizing benzoxazolones is the cyclization of a corresponding 2-aminophenol derivative.
Reaction: Condensation and cyclization of 2-amino-5-methylphenol with a carbonylating agent such as urea.
Materials:
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2-Amino-5-methylphenol
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Urea
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High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)
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Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
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Heating mantle and magnetic stirrer
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Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
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Combine equimolar amounts of 2-amino-5-methylphenol and urea in a round-bottom flask.
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Add a high-boiling point solvent to the flask.
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Heat the reaction mixture to reflux (typically 180-200 °C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Maintain reflux for 2-4 hours, or until the starting material is consumed. During the reaction, ammonia gas is evolved.
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Allow the reaction mixture to cool to room temperature, which should induce precipitation of the crude product.
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Collect the crude solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove the reaction solvent.
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Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 6-methyl-1,3-benzoxazol-2(3H)-one as a solid.
Protocol for Spectroscopic Analysis
Objective: To confirm the identity and purity of the synthesized product.
Methodology:
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the solid is fully dissolved.
-
NMR Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[6] Standard acquisition parameters should be used.
-
IR Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the product or by using an Attenuated Total Reflectance (ATR) accessory.
-
IR Data Acquisition: Obtain the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
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MS Data Acquisition: Analyze the sample using a mass spectrometer, for example, with an electron ionization (EI) source or via Electrospray Ionization (ESI) coupled with a liquid chromatography system (LC-MS).
Biological Activity and Signaling Pathways
Derivatives of 1,3-benzoxazol-2(3H)-one are recognized for their wide range of pharmacological activities. Notably, 6-methyl-1,3-benzoxazol-2(3H)-one has been identified as an inhibitor of quorum sensing in pathogenic bacteria.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In the opportunistic pathogen Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. The two primary QS systems are las and rhl, which are regulated by the transcriptional regulators LasR and RhlR, respectively.
6-methyl-1,3-benzoxazol-2(3H)-one has been shown to inhibit the QS system, leading to a significant reduction in elastase production, biofilm formation, and swarming motility of P. aeruginosa. This anti-pathogenic activity makes it a valuable lead compound for the development of novel antimicrobial therapies that disarm pathogens rather than killing them, potentially reducing the pressure for antibiotic resistance.
Caption: Hierarchical control of virulence by Las and Rhl quorum sensing systems in P. aeruginosa and points of inhibition.
Mandatory Visualizations
Experimental and Analytical Workflow
The logical flow from chemical synthesis to biological evaluation is a critical process in drug discovery and chemical biology research.
Caption: Workflow for the synthesis, characterization, and biological testing of 6-methyl-1,3-benzoxazol-2(3H)-one.
References
- 1. 6-methyl-1,3-benzoxazol-2(3H)-one | C8H7NO2 | CID 322634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2(3H)-Benzoxazolone [webbook.nist.gov]
- 6. rsc.org [rsc.org]
